Cas no 164648-76-4 (4-(Aminomethyl)-N,N-dimethylbenzamide)
4-(Aminomethyl)-N,N-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)-N,N-dimethylbenzamide
- 4-(aminomethyl)-N,N-dimethylbenzamide(SALTDATA: 1.27HCl 0.45H2O)
- 164648-76-4
- MFCD07186282
- benzamide, 4-(aminomethyl)-N,N-dimethyl-, hydrochloride
- Z228584488
- CHEMBL4555017
- 4-aminomethyl-N,N-dimethyl-benzamide
- BS-13794
- ALBB-022347
- CS-0213179
- AKOS000126762
- DB-212378
- G37823
- SCHEMBL3818379
- EN300-27258
- 4-dimethylaminocarbonylbenzylamine
- FYWRKAATFPEAEF-UHFFFAOYSA-N
-
- MDL: MFCD07186282
- Inchi: 1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3
- InChI Key: FYWRKAATFPEAEF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(CN)=CC=1)N(C)C
Computed Properties
- Exact Mass: 178.11072
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.33
4-(Aminomethyl)-N,N-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A637273-50mg |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A637273-100mg |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A637273-500mg |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR951509-250mg |
4-(Aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 98% | 250mg |
£140.00 | 2025-02-20 | |
| Apollo Scientific | OR951509-1g |
4-(Aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 98% | 1g |
£285.00 | 2025-02-20 | |
| Alichem | A019143939-5g |
4-(Aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 95% | 5g |
664.62 USD | 2021-06-16 | |
| Enamine | EN300-27258-0.05g |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 85.0% | 0.05g |
$43.0 | 2025-03-20 | |
| Enamine | EN300-27258-0.1g |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 85.0% | 0.1g |
$63.0 | 2025-03-20 | |
| Enamine | EN300-27258-0.25g |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 85.0% | 0.25g |
$90.0 | 2025-03-20 | |
| Enamine | EN300-27258-0.5g |
4-(aminomethyl)-N,N-dimethylbenzamide |
164648-76-4 | 85.0% | 0.5g |
$143.0 | 2025-03-20 |
4-(Aminomethyl)-N,N-dimethylbenzamide Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 4-(Aminomethyl)-N,N-dimethylbenzamide
Introduction to 4-(Aminomethyl)-N,N-dimethylbenzamide (CAS No. 164648-76-4)
4-(Aminomethyl)-N,N-dimethylbenzamide, identified by its Chemical Abstracts Service (CAS) number 164648-76-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzamide core substituted with an aminomethyl group and N,N-dimethyl functionalization, has garnered attention due to its structural versatility and potential biological activities. The benzamide moiety is a well-known pharmacophore in drug design, often contributing to the binding affinity and specificity of small-molecule inhibitors. The presence of the aminomethyl group introduces a reactive site for further derivatization, while the N,N-dimethyl substitution enhances the lipophilicity and metabolic stability of the compound.
The synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The introduction of the aminomethyl group can be achieved through nucleophilic substitution or reductive amination reactions, depending on the synthetic strategy employed. The subsequent N,N-dimethylation is commonly performed using dimethyl sulfate or methyl iodide in the presence of a base, ensuring regioselective functionalization at the amide nitrogen. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been explored to improve yield and purity in subsequent steps.
In recent years, 4-(Aminomethyl)-N,N-dimethylbenzamide has been investigated for its potential applications in medicinal chemistry. The benzamide scaffold is a key component in numerous FDA-approved drugs, including nonsteroidal anti-inflammatory agents and anticonvulsants. The unique combination of functional groups in this compound makes it a valuable intermediate for designing novel therapeutic agents targeting various biological pathways. For instance, studies have suggested that derivatives of this molecule may exhibit inhibitory activity against enzymes involved in inflammation and cancer progression.
One notable area of research involves the exploration of 4-(Aminomethyl)-N,N-dimethylbenzamide as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are often overexpressed in diseases such as cancer. By modifying the substituents on the benzamide core, researchers have synthesized analogs that selectively inhibit specific kinases, demonstrating promising preclinical results. Additionally, the reactivity of the aminomethyl group allows for further derivatization into peptidomimetics or protease inhibitors, expanding its utility in drug discovery.
The pharmacokinetic properties of 4-(Aminomethyl)-N,N-dimethylbenzamide have also been extensively studied. The N,N-dimethylation enhances its bioavailability by improving solubility and reducing metabolic degradation. Furthermore, computational modeling has been employed to predict binding affinities and optimize lead compounds derived from this scaffold. These studies highlight the importance of structure-activity relationships (SAR) in developing high-affinity binders for therapeutic targets.
Recent advances in biocatalysis have opened new avenues for synthesizing complex derivatives of 4-(Aminomethyl)-N,N-dimethylbenzamide. Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for large-scale production. For example, transaminases have been used to introduce chiral centers into the molecule with high enantioselectivity, which is crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects.
The role of this compound in drug development extends beyond kinase inhibition. Emerging research indicates potential applications in neurodegenerative diseases, where benzamide derivatives have shown neuroprotective properties by modulating neurotransmitter pathways. The ability to modify both the aromatic ring and the amide functionalities allows for fine-tuning of pharmacological profiles, making 4-(Aminomethyl)-N,N-dimethylbenzamide a versatile platform for medicinal chemists.
In conclusion, 4-(Aminomethyl)-N,N-dimethylbenzamide (CAS No. 164648-76-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features enable diverse synthetic modifications and biological investigations, positioning it as a key intermediate in drug discovery programs targeting inflammation, cancer, and neurodegenerative disorders. As research continues to uncover new therapeutic opportunities, this molecule is likely to remain at the forefront of medicinal chemistry innovation.
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